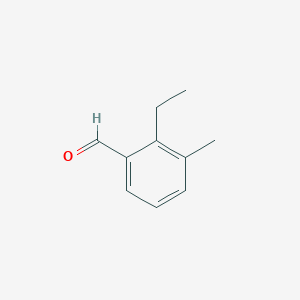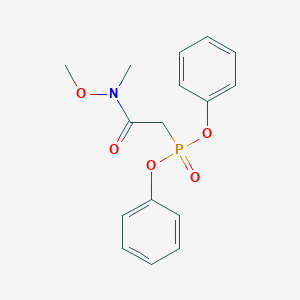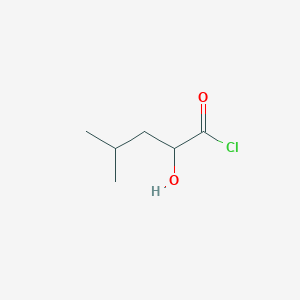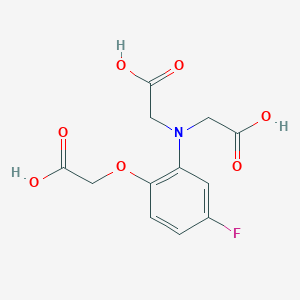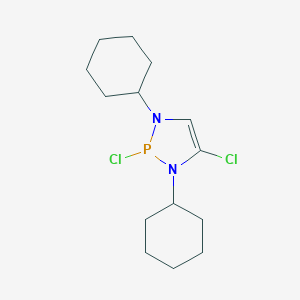
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (DCDHF) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It belongs to the family of fluorescent dyes and is used as a probe to study various biological processes.
Mecanismo De Acción
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of a fluorescent molecule transfers its energy to another molecule in close proximity, which then emits light at a longer wavelength. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is designed to undergo FRET with a specific protein or molecule of interest, allowing researchers to study its interaction and activity.
Efectos Bioquímicos Y Fisiológicos
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has been shown to have minimal cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes in live cells and in vitro assays. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation, enzyme activity, and protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is its high sensitivity and specificity for detecting specific proteins or molecules of interest. It can be used in live cells and in vitro assays, making it a versatile tool for studying various biological processes. However, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has limitations in terms of its photostability and potential for photobleaching. It also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research. One potential application is in the study of protein misfolding and aggregation, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation and aggregation in real-time. Another potential application is in the study of drug-target interactions, which can help in the development of new drugs with improved efficacy and specificity. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to screen for potential drug candidates and to study their mechanism of action.
Conclusion:
In conclusion, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-) is a synthetic compound that has been widely used as a fluorescent probe to study various biological processes. Its high sensitivity and specificity make it a valuable tool for scientific research. However, its limitations in terms of photostability and potential for photobleaching should be taken into consideration. The future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research are promising and can lead to new discoveries in the field of biology and medicine.
Métodos De Síntesis
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is synthesized by reacting 2,4-dichloro-1,3-dicyclohexylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a solvent such as acetonitrile. The reaction yields a yellow powder that is purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is widely used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling. It has been used to study the role of calcium ions in cell signaling and to visualize the distribution of proteins in cells. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has also been used to study the effects of drugs on protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
115072-85-0 |
|---|---|
Nombre del producto |
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- |
Fórmula molecular |
C14H25Cl2N2P |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H23Cl2N2P/c15-14-11-17(12-7-3-1-4-8-12)19(16)18(14)13-9-5-2-6-10-13/h11-13H,1-10H2 |
Clave InChI |
HYUGBGFWFYHNGV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
SMILES canónico |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
Sinónimos |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



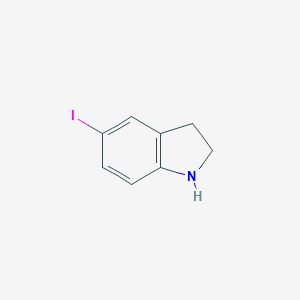
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
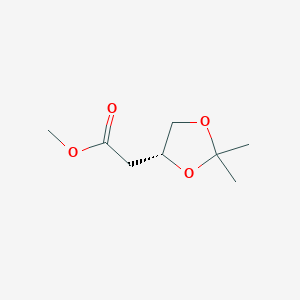
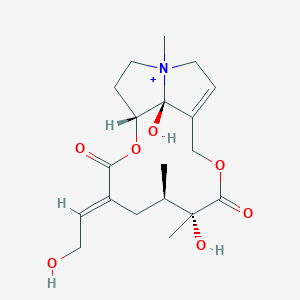

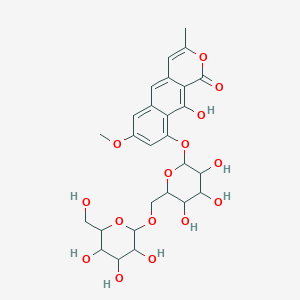
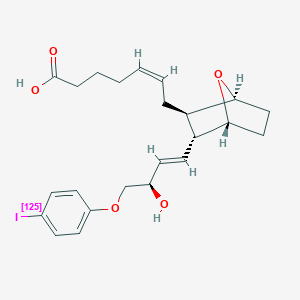
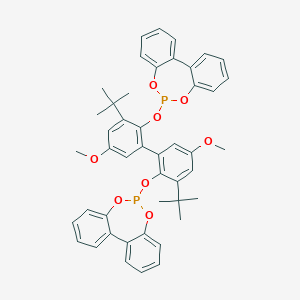
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
